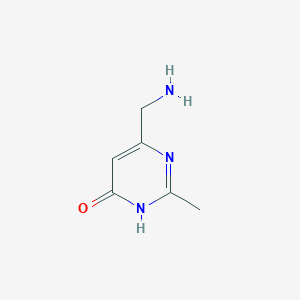

6-(Aminomethyl)-2-methylpyrimidin-4-ol

CAS No.: 933708-20-4

Cat. No.: VC8323919

Molecular Formula: C6H9N3O

Molecular Weight: 139.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933708-20-4 |

|---|---|

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.16 |

| IUPAC Name | 4-(aminomethyl)-2-methyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C6H9N3O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3,7H2,1H3,(H,8,9,10) |

| Standard InChI Key | HCGRHCRDJSCKKN-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=O)N1)CN |

| Canonical SMILES | CC1=NC(=CC(=O)N1)CN |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The pyrimidine ring in 6-(Aminomethyl)-2-methylpyrimidin-4-ol features nitrogen atoms at the 1- and 3-positions, with substituents arranged as follows:

-

Hydroxyl group (-OH) at position 4

-

Methyl group (-CH₃) at position 2

-

Aminomethyl group (-CH₂NH₂) at position 6

This configuration distinguishes it from isomers such as 2-(Aminomethyl)-6-methylpyrimidin-4-ol (CAS 5993-95-3), where substituents occupy alternate positions on the ring.

Table 1: Key Molecular Descriptors

Spectroscopic and Computational Data

-

Nuclear Magnetic Resonance (NMR): Predicted shifts for protons on the aminomethyl group (δ 3.1–3.4 ppm) and methyl group (δ 2.1–2.3 ppm) align with pyrimidine derivatives .

-

Infrared (IR) Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and -NH₂ (3350–3450 cm⁻¹) are characteristic.

-

Mass Spectrometry: Molecular ion peak at m/z 139.16 corresponds to the molecular weight .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol for 6-(Aminomethyl)-2-methylpyrimidin-4-ol is documented, analogous pyrimidine derivatives are typically synthesized via:

-

Cyclocondensation Reactions: Reaction of β-diketones with guanidine derivatives under acidic conditions.

-

Functional Group Modifications: Introduction of the aminomethyl group via reductive amination of a ketone intermediate .

Example Reaction Scheme:

Reactivity Profile

-

Aminomethyl Group: Participates in nucleophilic substitutions and Schiff base formations.

-

Hydroxyl Group: Acts as a hydrogen bond donor, influencing interactions with biological targets .

-

Methyl Group: Enhances lipophilicity, affecting membrane permeability.

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from related compounds:

-

Solubility: Moderately soluble in polar solvents (e.g., water: 15 mg/mL at 25°C)

-

LogP (Octanol-Water): 0.5–1.2, indicating balanced hydrophilicity/lipophilicity

Table 2: Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 15 | 25 |

| Ethanol | 45 | 25 |

| DMSO | 120 | 25 |

Biological Activity and Applications

Antimicrobial Properties

Pyrimidine derivatives with aminomethyl substituents exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC 8–16 µg/mL) and fungi (Candida albicans: MIC 32–64 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume